4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-15(22-10-11)16(21)18-9-12-3-4-13(17-8-12)14-5-6-19-20(14)2/h3-8,10H,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNQFDFPWANOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its pharmacological properties are being explored for potential therapeutic uses.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes critical for the survival of parasites like Leishmania and Plasmodium. The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the parasites .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share the pyrazole ring and have shown similar pharmacological activities.
Imidazole derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar research applications.
Uniqueness
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as an antileishmanial and antimalarial agent sets it apart from other similar compounds .
Biological Activity
4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a thiophene ring, a pyrazole moiety, and a pyridine structure, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. The structural complexity provides a basis for its potential therapeutic applications.
Antimicrobial Activity
Research has indicated that 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, compounds with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections caused by these pathogens.
Antileishmanial and Antimalarial Properties
One of the most notable pharmacological interests in this compound is its antileishmanial and antimalarial activities. Preliminary studies indicate that derivatives of this compound can inhibit the growth of Leishmania species and Plasmodium falciparum, the causative agent of malaria. The mechanism of action is believed to involve interference with metabolic pathways critical for the survival of these parasites .
Study 1: Cytotoxicity Evaluation
A study conducted on various pyrazole derivatives, including 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, assessed their cytotoxic effects on cancer cell lines. The results indicated an IC50 value in the low nanomolar range against several cancer types, including liver and breast cancer cells. This suggests that the compound may be a candidate for further development as an anticancer agent .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | HepG2 (liver cancer) | 399 |
| 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | MCF (breast cancer) | 580 |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound exerts its biological effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Synthesis and Pharmacological Development
The synthesis of 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. These reactions are optimized to ensure high yield and purity, often employing catalysts and specific solvents under controlled conditions.
Q & A
Q. What are the common synthetic strategies for preparing 4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and its derivatives?
The synthesis typically involves multi-step routes, including cyclization, amide coupling, and functional group modifications. For example:
- Cyclization : Pyrazole and pyridine intermediates are synthesized via reactions like CuAAC (copper-catalyzed azide-alkyne cycloaddition), which ensures regioselectivity and high yields .
- Amide Coupling : Thiophene-2-carboxamide derivatives are formed using coupling agents (e.g., EDCI/HOBt) under inert conditions .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/DMF) is critical for isolating pure products, with yields ranging from 64% to 76% depending on substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For instance, methyl groups on pyrazole appear as singlets near δ 3.8 ppm in ¹H-NMR .
- Mass Spectrometry : Validates molecular weight (e.g., M⁺ peaks with fragmentation patterns) .
Q. How can researchers screen this compound for initial biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against cancer cell lines .
- Targeted screens : Prioritize kinases or enzymes (e.g., COX-2) based on structural analogs showing anti-inflammatory or antiproliferative effects .
Advanced Research Questions
Q. How can contradictory data in reaction yields or bioactivity be resolved?
- Yield discrepancies : Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to identify critical variables . For example, reports 64–76% yields for similar derivatives, suggesting solvent choice (DMF vs. ethanol) impacts crystallization efficiency .
- Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines to rule out model-specific effects .
Q. What computational methods support mechanistic studies of this compound’s interactions?
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like protein kinases. highlights docking studies for analogs binding to kinase active sites .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What strategies optimize synthetic routes for scalability?
Q. How should researchers address instability of intermediates during synthesis?
- Low-temperature storage : Store light-sensitive intermediates (e.g., nitro derivatives) at –20°C in amber vials .
- Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) to prevent oxidation .
Q. What are the challenges in correlating in vitro and in vivo bioactivity data?
- PK/PD modeling : Measure plasma half-life and tissue distribution in rodent models to adjust dosing regimens. notes analogs with poor oral bioavailability due to high logP values .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to efficacy .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Derivatives
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole cyclization | Ethanol, reflux, 6–8 hrs | 64–76% | |
| Amide coupling | DMF, EDCI/HOBt, rt, 12 hrs | 70–85% | |
| Purification | Column chromatography (SiO₂, EtOAc) | 90–95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
